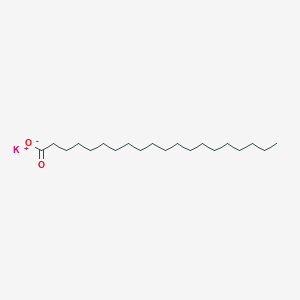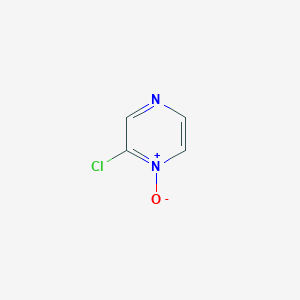
2,3-二氯联苯
描述
2,3-Dichlorobiphenyl (2,3-DCB) is a chlorinated biphenyl with two chlorine atoms attached to the biphenyl structure. It is one of the polychlorinated biphenyls (PCBs), which are a group of persistent organic pollutants that have been widely studied due to their environmental persistence and potential health effects .
Synthesis Analysis
The synthesis of chlorinated biphenyls can be complex, involving multiple steps and requiring careful control of conditions to achieve the desired chlorination pattern. For example, the synthesis of related compounds has been achieved through reactions involving dichloroacetophenone and various aldehydes in ethanol . Similarly, the synthesis of 2,3,3'-trichlorobiphenyl (PCB 20) and related compounds has been described using efficient column distillation and recrystallization to achieve high purity .
Molecular Structure Analysis
The molecular structure of 2,3-DCB and its derivatives has been elucidated using techniques such as X-ray diffraction (XRD). For instance, the structure of 2,3,3'-trichlorobiphenyl shows that the two phenyl rings are at an angle of 52°, indicating the influence of chlorine substitution on the overall geometry of the biphenyl moiety . The dihedral angle between the benzene rings in 2,3-dichloro-3',4'-dihydroxybiphenyl, a related compound, is 59.39 (8)°, which is significant for understanding the interactions and reactivity of these molecules .
Chemical Reactions Analysis
2,3-DCB undergoes photodechlorination when exposed to UV light in a 2-propanol solution, leading to the formation of monochlorobiphenyls. The quantum yields for this reaction have been determined, and the process is influenced by the excited state of the molecule, with 2,3-DCB reacting exclusively in the excited singlet state .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls are closely related to their molecular structure. The presence of chlorine atoms significantly affects the electronic properties of the molecule, as seen in the analysis of frontier molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The first hyperpolarizability and infrared intensities of these compounds have also been reported, providing insight into their nonlinear optical properties and vibrational characteristics . The molecular electrostatic potential (MEP) maps indicate the distribution of electron density across the molecule, which is important for understanding its reactivity .
科学研究应用
毒理学与异生物质代谢
2,3-二氯联苯是一种多氯联苯 (PCB),常用于与毒理学和异生物质代谢相关的研究 . 它被用于研究有毒物质对机体的影响,尤其是在代谢方面 .
神经毒性研究
该化合物已用于神经毒性研究。 它被发现能降低 PC12 肾上腺髓质细胞的多巴胺水平 . 这使其成为研究毒素对神经系统影响的有用工具 .
生殖毒性
2,3-二氯联苯已用于与生殖毒性相关的研究。 当浓度为 10 µg/L 时,它被发现能增加非洲爪蟾(一种青蛙物种)中雌雄间性雄性的百分比 .
环境污染
该化合物已在城市土壤样本中被发现为污染物 . 这使其成为研究多氯联苯对环境影响和持久性的有用工具 .
器官和系统特异性毒性
2,3-二氯联苯用于与器官和系统特异性毒性相关的研究 . 它有助于了解机体中特定器官或系统对有毒物质存在时的反应 .
真菌降解
作用机制
Target of Action
2,3-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of toxic effects from exposure to dioxin-like compounds .
Biochemical Pathways
Biological transformation of polychlorinated biphenyls like 2,3-Dichlorobiphenyl could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . The first step of degradation is to catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed into the body .
Result of Action
The binding of 2,3-Dichlorobiphenyl to the AhR can lead to a variety of cellular and molecular effects. For example, it has been found to decrease the levels of dopamine in PC12 adrenal medulla cells . Additionally, it can increase the percentage of Xenopus laevis intersex males .
Action Environment
Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found as a contaminant in urban soil samples , suggesting that soil composition and other environmental conditions could potentially affect its bioavailability and toxicity.
安全和危害
未来方向
The biodegradation of 2,3-Dichlorobiphenyl is a promising area of research. Recent advances have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs, and discussed the synergistic action of anaerobic reduction and aerobic degradation . This provides a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .
属性
IUPAC Name |
1,2-dichloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKZKJEJBZBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073409 | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16605-91-7, 25512-42-9 | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)









